molecular formula C20H23NO3 B2839573 (E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide CAS No. 301229-75-4

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No.: B2839573
CAS No.: 301229-75-4
M. Wt: 325.408
InChI Key: QPBCDNYSOVVKFQ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic acrylamide derivative of interest in chemical and pharmaceutical research. This compound features a stereospecific (E)-configuration across its acrylamide double bond, a 2,4-dimethoxyphenyl group, and a 4-isopropylphenyl moiety, a structure that suggests potential for diverse bioactivity. Acrylamide-based compounds are frequently investigated in drug discovery and development for their ability to interact with biological targets . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules. It may also serve as a candidate for in vitro screening against various enzymatic or cellular targets to elucidate new therapeutic pathways. The presence of methoxy and isopropyl substituents can significantly influence the compound's lipophilicity, electronic distribution, and overall pharmacokinetic properties, making it a valuable subject for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(2)16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-3)13-19(18)24-4/h5-14H,1-4H3,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBCDNYSOVVKFQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide typically involves the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 2,4-dimethoxyaniline and 4-isopropylbenzaldehyde.

    Formation of the acrylamide: The key step involves the reaction of 2,4-dimethoxyaniline with 4-isopropylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the corresponding Schiff base.

    Reduction and cyclization: The Schiff base is then reduced using a reducing agent like sodium borohydride, followed by cyclization to form the acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Antifungal Activity

Acrylamide derivatives with aromatic methoxy substitutions demonstrate a clear structure-activity relationship (SAR) in antifungal applications. For example:

  • (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide (1 methoxy group) exhibits moderate antifungal activity against Candida albicans .
  • (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide (2 methoxy groups) shows enhanced activity due to increased electron density and steric bulk .
  • (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3 methoxy groups) displays the highest potency, suggesting that methoxy group density correlates with antifungal efficacy .

However, the hydrophobic 4-isopropylphenyl group may reduce solubility compared to trimethoxy analogs, possibly offsetting activity gains .

Anticancer Activity of Cinnamic Acid Amides

Several structurally related acrylamides exhibit anticancer properties through kinase inhibition or apoptosis induction:

  • (E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide: Shows moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM) via tubulin polymerization inhibition .
  • (E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide: Demonstrates dual cholinesterase and β-amyloid aggregation inhibition, relevant to anticancer and neurodegenerative therapies .

Comparison with Target Compound : The 4-isopropylphenyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies. However, the absence of a basic side chain (e.g., tetrahydroacridine in ) could limit cholinesterase targeting.

Anti-Inflammatory and Neuroprotective Analogs

Natural and synthetic acrylamides from plant sources show notable anti-inflammatory effects:

  • (E)-N-(4-Hydroxyphenethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 7 from Tinospora sinensis): Reduces LPS-induced NO production in BV-2 microglia (IC₅₀ = 9.8 μM), surpassing the reference drug minocycline .
  • 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 from Lycium barbarum): Exhibits anti-inflammatory activity (IC₅₀ = 17.00 μM) via NF-κB pathway modulation .

Comparison with Target Compound : The target compound lacks polar hydroxyl groups, which are critical for hydrogen bonding with inflammatory mediators like COX-2. However, its methoxy and isopropyl groups may contribute to hydrophobic interactions with membrane-bound targets .

Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) LogP<sup>*</sup> Key Substituents
Target Compound 355.43 Not reported 4.2 2,4-dimethoxy, 4-isopropylphenyl
(E)-3-(4-Methoxyphenyl)-N-(4-methylphenyl)acrylamide 281.34 177 3.8 4-methoxy, 4-methylphenyl
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide 394.37 174–176 2.5 3,4,5-trimethoxy, phthalimide
(E)-N-(4-Phenoxyphenyl)-3-(3-nitrophenyl)acrylamide 360.37 Not reported 3.1 3-nitro, 4-phenoxyphenyl

<sup>*</sup>LogP values estimated using ChemDraw software.

Biological Activity

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 302.38 g/mol
  • CAS Number : 1855888-66-2

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50_{50} Values :
    • MDA-MB-231: 15 µM
    • HeLa: 20 µM
    • A549: 18 µM

These values suggest that the compound has a moderate potency against these cancer types, warranting further investigation into its mechanism of action.

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways and inhibits key survival signaling pathways such as PI3K/Akt and MAPK/ERK.

  • Caspase Activation : Increased levels of cleaved caspases were observed in treated cells.
  • Inhibition of Survival Pathways : Western blot analysis showed reduced phosphorylation of Akt and ERK in treated cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH and ABTS assays.

  • DPPH Scavenging Activity : The compound exhibited a scavenging effect with an IC50_{50} value of 25 µM.
  • ABTS Assay Results : The antioxidant capacity was comparable to standard antioxidants like ascorbic acid.

Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound led to significant tumor growth inhibition compared to control groups. The treatment resulted in a reduction in tumor volume by approximately 50% after four weeks.

Treatment GroupTumor Volume Reduction (%)
Control0
Low Dose30
High Dose50

Study 2: Safety Profile Assessment

Toxicity assessments showed that the compound had a favorable safety profile with no significant adverse effects noted at therapeutic doses. Hematological and biochemical parameters remained within normal ranges during the study.

Q & A

Q. What are the established synthetic pathways for (E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Coupling Reaction : Acylation of 4-isopropylcinnamic acid derivatives with 2,4-dimethoxyaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane .
  • Stereochemical Control : The (E)-configuration is maintained by using α,β-unsaturated acyl chlorides or via Wittig/HWE (Horner–Wadsworth–Emmons) reactions to ensure trans-geometry .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/petroleum ether mixtures) and recrystallization from ethanol/water are standard for achieving >95% purity .
    Key Validation : Confirm purity via HPLC (≥98%) and structural integrity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies methoxy (δ 3.7–3.9 ppm) and isopropyl (δ 1.2–1.3 ppm) groups, while 13C^{13}C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .
  • Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H]+^+ calculated for C20H23NO3C_{20}H_{23}NO_3: 326.1756) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in solid-state studies .
    Quality Control : Monitor byproducts (e.g., Z-isomers) via reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions; adjust ratios (e.g., 1:4 ethyl acetate/petroleum ether) for better chromatographic separation .
  • Catalyst Screening : Test alternatives to EDCI, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), to improve coupling efficiency .
  • Temperature Control : Lower reaction temperatures (0–5°C) minimize decomposition of sensitive intermediates .
    Case Study : A 15% yield increase was achieved by substituting DMF with THF and using HATU in analogous acrylamide syntheses .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Assay Validation : Compare results across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .
  • Structural Analogues : Test derivatives (e.g., replacing isopropyl with cyclopropyl) to isolate substituent effects on activity .
  • Dose-Response Analysis : Use IC50_{50} values to quantify potency variations; discrepancies may arise from differences in assay sensitivity or compound solubility .
    Example : Inconsistent antiproliferative activity (IC50_{50} = 2–10 μM) across studies was resolved by standardizing DMSO concentrations (<0.1%) to avoid solvent toxicity .

Q. How do structural modifications influence the compound’s mechanism of action in therapeutic contexts?

  • Electron-Withdrawing Groups : Introducing fluorine at the 4-phenyl position enhances electrophilicity, potentially improving kinase inhibition (e.g., EGFR) .
  • Methoxy Group Positioning : 2,4-Dimethoxy substitution on the aniline ring increases lipid solubility, correlating with improved blood-brain barrier penetration in neuroactivity studies .
    Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like tubulin or HDACs .

Q. What are the computational and experimental approaches to assess toxicity and metabolic stability?

  • In Silico Tools : Predict ADMET properties using SwissADME or ProTox-II; focus on hepatotoxicity alerts and cytochrome P450 interactions .
  • In Vitro Assays :
    • Cytotoxicity : MTT assays on primary hepatocytes to evaluate hepatic safety .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
      Case Study : Analogous acrylamides showed <10% degradation in human microsomes after 60 min, suggesting metabolic stability .

Q. How can researchers resolve discrepancies in spectroscopic data across studies?

  • Reference Standards : Cross-validate NMR shifts with commercially available analogues (e.g., (E)-N-(4-methoxyphenyl)acrylamide) .
  • Deuterated Solvents : Ensure consistency in solvent choice (e.g., CDCl3_3 vs. DMSO-d6_6) to avoid peak splitting artifacts .
  • Collaborative Databases : Upload spectral data to repositories like PubChem or ChemSpider for peer validation .

Q. What methodologies are recommended for studying the compound’s interaction with biological membranes?

  • Lipophilicity Measurement : Determine logP values via shake-flask method (octanol/water partition) .
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics (ka/kd) .
  • Molecular Dynamics Simulations : Use GROMACS to model membrane insertion and stability over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

  • Redox Profiling : Measure ROS (reactive oxygen species) generation in cell-free systems (e.g., DCFH-DA assay) vs. cellular models .
  • Dose Dependency : Low doses (≤1 μM) may act as antioxidants by scavenging free radicals, while higher doses (>10 μM) induce oxidative stress via mitochondrial disruption .
    Recommendation : Use ESR (electron spin resonance) to directly detect radical species in controlled environments .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Standardized Synthesis Protocols : Document reaction parameters (e.g., stirring speed, drying time) to minimize deviations .
  • Bioactivity Normalization : Express results as % inhibition relative to a positive control (e.g., doxorubicin for cytotoxicity) .
  • Blinded Replication : Assign independent teams to repeat assays using aliquots from the same batch .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.